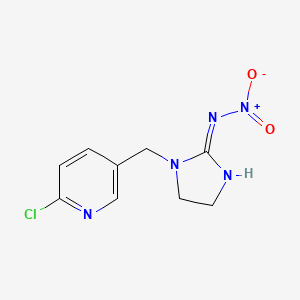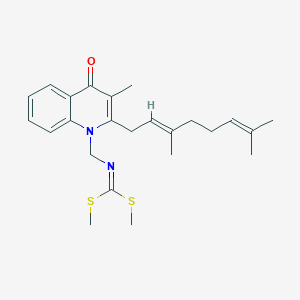
JTE-151
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JTE-151 is a novel RORγ inverse agonist.
Scientific Research Applications
JTE-151 in ROR Nuclear Receptors Research
JTE-151, initially mentioned in a study about ROR nuclear receptors, has been subject to correction and is now referred to as a "JTE compound" in related literature. This compound was involved in a patent by Japan Tobacco, which included a series of isoxazole or triazole-based compounds as RORγ inverse agonists. These compounds exhibited EC50 values less than 3.0 μmol/L in a GAL4-driven luciferase reporter assay. JTE-151 was specifically mentioned in a phase I clinical trial as a RORγ inverse agonist (Chen et al., 1878); (Rönmark et al., 2019).
JTE and Pseudo-JTE in Molecular and Solid State Studies
A comprehensive study presented the Jahn-Teller effect (JTE) and pseudo-JTE (PJTE) as general tools in studying physical and chemical phenomena related to the structural properties of polyatomic systems. It highlighted the widespread occurrence of JTE and PJTE beyond specific (rare) systems, revealing their role in various applications, including intermediate states in chemical and photochemical reactions, manipulation of structural properties targeting JTE and PJTE, and materials science applications (Bersuker, 2020).
JTE in High-Voltage Device Technology
Multiple studies have focused on the junction termination extension (JTE) technique in high-voltage device technology. These include detailed investigations and optimizations of JTE structures for different semiconductor materials, offering insights into the design and performance of high-voltage devices. These studies explore various aspects, such as breakdown voltage optimization, area consumption, and surface field management in SiC and other semiconductor materials (Tantraporn & Temple, 1987); (Sheridan, Niu, & Cressler, 2001).
properties
Product Name |
JTE-151 |
|---|---|
Molecular Formula |
C26H30ClN3O5 |
Molecular Weight |
499.992 |
IUPAC Name |
(S)-6-((2-Chloro-4-methylphenyl)amino)-4-(4'-cyclopropyl-5-isobutyl-[3,5'-biisoxazol]-3'-yl)-6-oxohexanoic acid |
InChI |
InChI=1S/C26H30ClN3O5/c1-14(2)10-18-13-21(29-34-18)26-24(16-5-6-16)25(30-35-26)17(7-9-23(32)33)12-22(31)28-20-8-4-15(3)11-19(20)27/h4,8,11,13-14,16-17H,5-7,9-10,12H2,1-3H3,(H,28,31)(H,32,33)/t17-/m0/s1 |
InChI Key |
PNYLCKXRNBEDMB-KRWDZBQOSA-N |
SMILES |
O=C(O)CC[C@H](C1=NOC(C2=NOC(CC(C)C)=C2)=C1C3CC3)CC(NC4=CC=C(C)C=C4Cl)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
JTE-151; JTE 151; JTE151 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S,E)-N-(4-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)-3-(5,5-difluoro-7,9-dimethyl-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanamide](/img/structure/B1192903.png)


![3-[7-[10-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]decyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B1192912.png)